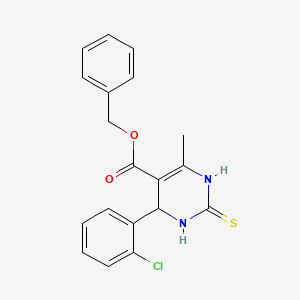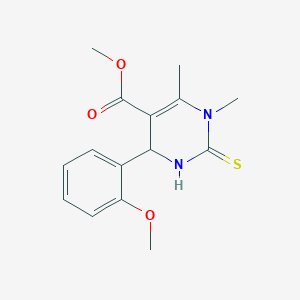![molecular formula C18H19N5O2S B4048516 N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B4048516.png)
N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide
Descripción general
Descripción
N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide is 369.12594604 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antisecretory Activity in Gastric Acid Secretion
Compounds structurally related to N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide, specifically those with 1H-tetrazol-5-ylthio moieties, have been investigated for their potential as antiulcer agents. These studies have focused on the synthesis and evaluation of such compounds for their gastric acid antisecretory activity. The research has demonstrated the potential of these compounds to inhibit histamine-induced gastric acid secretion, highlighting their therapeutic potential for ulcer treatment (Ueda et al., 1991).
Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways
Butanamide derivatives, similar to the compound , have been synthesized and evaluated for their dual inhibitory effects on cyclooxygenase and lipoxygenase pathways. This pharmacological profile suggests their potential application in managing pain and inflammation, presenting a promising avenue for the development of new therapeutic agents in these areas (Tordjman et al., 2003).
Lipoxygenase Inhibitors
The synthesis of new derivatives containing the methoxyphenyl group and exploring their potential as lipoxygenase inhibitors have also been an area of research. These studies aim at developing compounds that could modulate the lipoxygenase pathway, which is significant in the pathophysiology of various inflammatory conditions. The research underscores the therapeutic potential of these compounds in inflammation and related diseases (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial and Anticancer Activities
Compounds with structural features similar to N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide have been synthesized and characterized for their antimicrobial and anticancer activities. These studies provide insights into the potential application of such compounds in developing new treatments for infectious diseases and cancer, highlighting the broad spectrum of pharmacological activities associated with this structural class (Sirajuddin et al., 2015).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-3-16(17(24)19-14-11-7-8-12-15(14)25-2)26-18-20-21-22-23(18)13-9-5-4-6-10-13/h4-12,16H,3H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNTUOPWXHHUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine](/img/structure/B4048434.png)
![ethyl 4-[({3-allyl-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B4048435.png)
![4-[2-(4-bromophenyl)-1-methyl-2-oxoethoxy]-3,5,5-trimethyl-6-phenyl-5,6-dihydro-2H-pyran-2-one](/img/structure/B4048446.png)
![1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B4048459.png)
![1-[(benzylthio)acetyl]-3,5-dimethylpiperidine](/img/structure/B4048478.png)
![N-(1H-indol-4-ylmethyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B4048487.png)

![2,4,6-trimethyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B4048503.png)
![2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-propan-2-ylamino]ethanol](/img/structure/B4048517.png)
![4-(4-chlorophenyl)-1-cyclopentyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4048525.png)
![N-[4,5-dimethyl-2-oxo-3-(trifluoromethyl)furan-3-yl]benzenesulfonamide](/img/structure/B4048533.png)
![N-{3-[(4-benzylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B4048541.png)

![5-bromo-2-chloro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4048556.png)
